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molecular formula C9H10ClNO B109852 3-Chloro-N-phenylpropanamide CAS No. 3460-04-6

3-Chloro-N-phenylpropanamide

Cat. No. B109852
M. Wt: 183.63 g/mol
InChI Key: FRXJYUFHAXXSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818755

Procedure details

A mixture of 3-chloropropionyl chloride (300 ml) and acetone (600 ml) is added dropwise to a refluxing mixture of aniline (575 ml) and acetone (600 ml). The reaction mixture is refluxed for one hour, cooled in an ice bath, and poured into a mixture of 6N HCl (500 ml) and water (3.5 l). The resulting solid is filtered, washed with water, and dried, yielding the desired product, M.P. 114°-115.5° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
575 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4](Cl)=[O:5].CC(C)=O.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>O>[Cl:1][CH2:2][CH2:3][C:4]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:5]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
600 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
575 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
600 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.5 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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